molecular formula C20H24N4S2 B11500071 7-(azepan-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11500071
M. Wt: 384.6 g/mol
InChI Key: YJWFKYQWLCQKGT-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as an azepane, phenyl, and propyl groups. Thiazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-thiazole-2-amine with an appropriate aldehyde, followed by cyclization with a suitable reagent to form the thiazolopyrimidine core. The azepane, phenyl, and propyl groups are then introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as vanadium oxide loaded on fluorapatite, to enhance reaction efficiency and selectivity . Additionally, green chemistry principles, such as using environmentally friendly solvents and minimizing waste, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N4S2

Molecular Weight

384.6 g/mol

IUPAC Name

7-(azepan-1-yl)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C20H24N4S2/c1-2-10-16-21-18(23-13-8-3-4-9-14-23)17-19(22-16)24(20(25)26-17)15-11-6-5-7-12-15/h5-7,11-12H,2-4,8-10,13-14H2,1H3

InChI Key

YJWFKYQWLCQKGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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